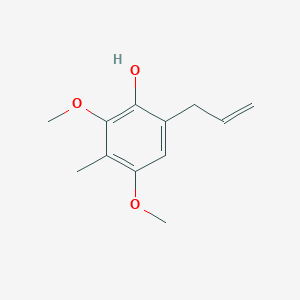![molecular formula C22H18O6 B14411432 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol CAS No. 86004-72-0](/img/structure/B14411432.png)
3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and methyl substitutions on a binaphthalene backbone, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. One common approach is the halogenation of binaphthol derivatives followed by methylation and hydroxylation. Catalysts such as palladium and nickel are often used to facilitate these reactions . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Gossypol: A yellow phenolic compound with similar hydroxyl and methyl substitutions.
1,1’-Binaphthalene, 3,3’-dimethyl-: Shares a similar binaphthalene backbone but lacks the extensive hydroxylation.
Uniqueness
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its extensive hydroxylation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
Número CAS |
86004-72-0 |
|---|---|
Fórmula molecular |
C22H18O6 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol |
InChI |
InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3 |
Clave InChI |
DQEDEOFMIOKXMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
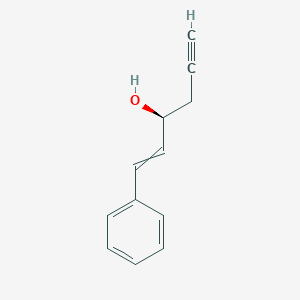
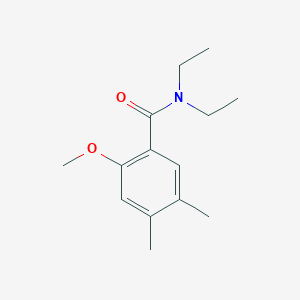
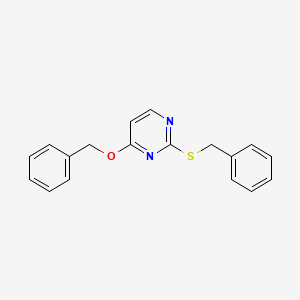
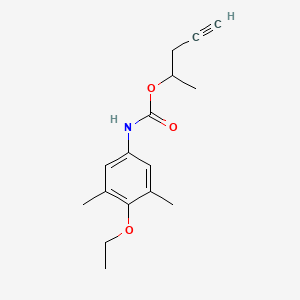


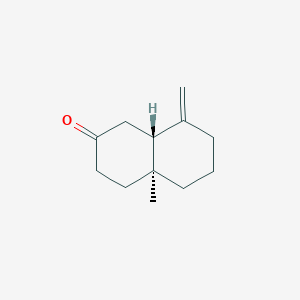
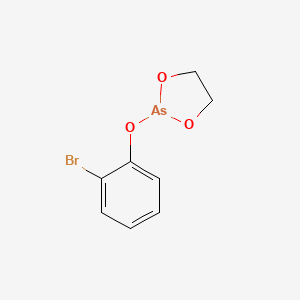
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
